3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester
Description
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a boronic acid ester group and a pinacol ester moiety, which are known for their utility in various chemical reactions and applications. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-5-7-10-12(9)18-8-11(17)16-10/h5-7H,8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYGTMCBAFSBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551418-99-5 | |
| Record name | 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester typically involves multi-step organic reactions. One common method includes the formation of a Schiff base, followed by alkylation with benzoyl bromide or substituted benzoyl bromides under basic conditions. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a hybrid ‘flow and batch’ approach. This method allows for the efficient synthesis of the compound in high yields (38-87%) and is scalable for large-scale production .
Chemical Reactions Analysis
Suzuki–Miyaura Coupling
The compound’s primary reaction involves cross-coupling with aryl or vinyl halides under palladium catalysis. The mechanism proceeds through:
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Oxidative Addition : The palladium catalyst binds to the aryl halide, forming a Pd(II) intermediate.
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Transmetallation : The boronic acid pinacol ester replaces the halide ligand, transferring the aryl group to boron.
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Reductive Elimination : The palladium catalyst facilitates the formation of a carbon-carbon bond, releasing the coupled product.
| Step | Key Process | Catalyst/Reagents |
|---|---|---|
| 1 | Oxidative addition | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
| 2 | Transmetallation | Boronic acid ester, base (e.g., K₂CO₃) |
| 3 | Reductive elimination | Palladium catalyst, aqueous conditions |
Other Reactions
The compound may undergo:
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Redox Transformations : Oxidation or reduction of the ketone group (position 3) using reagents like NaBH₄ or KMnO₄.
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Nucleophilic Substitution : Reactions at the oxazine ring, influenced by the boronic ester’s electronic effects.
Structural Comparisons
The compound’s reactivity is influenced by its substituents. Below is a comparison with structurally similar boronic acid esters:
| Compound | Position of Boronic Ester | Key Features |
|---|---|---|
| Target Compound | Position 8 | Enhances Suzuki-Miyaura coupling efficiency |
| 6-Boronic Acid Derivative | Position 6 | Altered regioselectivity in coupling reactions |
| 2,2-Dimethyl-Substituted | Position 8 | Increased steric bulk, affecting reaction kinetics |
Key Reaction Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 275.11 g/mol | |
| Typical Reagents | Pd(PPh₃)₄, K₂CO₃, H₂O | |
| Reaction Conditions | 60–100°C, inert atmosphere (N₂) |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives exhibit potential anticancer properties. For instance, studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent cell death.
1.2 Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains.
Case Study:
In a study conducted by researchers at a prominent university, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Materials Science
2.1 Polymer Chemistry
The boronic acid moiety in the compound allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it useful in polymer synthesis.
Data Table: Polymerization Reactions Using Boronic Acid Esters
Organic Synthesis
3.1 Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
Case Study:
A synthesis route involving 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine has been developed for creating novel heterocyclic compounds that exhibit biological activity. Researchers have successfully used this compound as a precursor to synthesize various biologically active molecules through multi-step reactions.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester involves its interaction with molecular targets through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular functions and activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazinones: These compounds share a similar benzoxazine core but differ in their functional groups and reactivity.
Benzomorpholinone Derivatives: These derivatives have similar structural features but are used in different applications, such as BET bromodomain inhibitors.
Uniqueness
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is unique due to its boronic acid ester group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals.
Biological Activity
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester (CAS No. 1551418-99-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18BNO4
- Molecular Weight : 275.11 g/mol
- Structure : The compound features a boronic acid moiety which is known for its role in various biological applications, including drug design and development.
Anticancer Properties
Research indicates that boronic acid derivatives exhibit significant anticancer activity. The incorporation of the benzo[b][1,4]oxazine scaffold enhances this activity by potentially inhibiting specific cancer pathways.
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Mechanism of Action :
- Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and cell cycle arrest in cancer cells.
- The benzo[b][1,4]oxazine structure may interact with DNA or proteins involved in cell signaling pathways.
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Case Study :
- A study demonstrated that derivatives of boronic acids showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The specific activity of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester was evaluated through MTT assays, revealing a dose-dependent response in these cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
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Mechanism of Action :
- The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
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Case Study :
- In vitro studies showed that the compound had notable activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
Data Table: Biological Activity Overview
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of proteasome; apoptosis induction | Cytotoxicity in breast and prostate cancer cells |
| Antimicrobial | Disruption of cell wall synthesis | Effective against Gram-positive and Gram-negative bacteria |
Q & A
Q. What are the primary synthetic routes for preparing 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety to form carbon-carbon bonds. Key steps include:
Q. Which analytical methods are critical for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm structure and boron environment.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC to assess purity (>97% by GC) .
Q. How should researchers handle the boronic ester group to prevent degradation?
- Store under inert conditions (argon or nitrogen) at 0–6°C to avoid hydrolysis .
- Use anhydrous solvents (e.g., DMF, THF) and moisture-free reaction setups .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in Suzuki-Miyaura couplings?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require sodium methoxide as a base .
- Catalyst tuning : Pd(dba)₂ with ligand-free conditions minimizes side reactions .
- Temperature control : Reactions at 80–90°C balance efficiency and stability of the boronic ester .
Q. What structural modifications enhance biological activity in benzooxazine-boronic ester derivatives?
- Scaffold hopping : Introducing substituents like carboxamide at position 8 improves PARP1 inhibition (e.g., IC₅₀ = 0.082 µM in compound 49) .
- Electron-withdrawing groups : Nitro or acetyl groups at position 6 increase antifungal activity by altering electron density .
Q. How do computational methods aid in understanding conformational stability?
- Semi-empirical AM1 modeling : Used to optimize heats of formation for E/Z isomers and predict dominant conformers .
- DFT calculations : Assess electronic parameters (e.g., HOMO-LUMO gaps) to guide SAR studies .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Differences in cell lines (e.g., bacterial vs. mammalian) or PARP1 isoforms can explain variability .
- Control experiments : Validate purity (>97% GC) to rule out impurities as confounding factors .
Q. How does the boronic ester moiety influence drug-likeness?
- LogP modulation : The pinacol ester reduces hydrophilicity, improving membrane permeability.
- Metabolic stability : The ester protects the boronic acid from rapid glucuronidation in vivo .
Methodological Challenges
Q. What are the limitations in scaling up synthesis for in vivo studies?
Q. How can researchers leverage cross-coupling versatility for diverse applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
